![molecular formula C15H11ClN4OS B5744578 N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-nicotinamide](/img/structure/B5744578.png)
N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-nicotinamide is a complex organic compound that features a 1,3,4-thiadiazole ring and a nicotinamide moiety The presence of the 4-chloro-benzyl group adds to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-nicotinamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and thiosemicarbazide.
Cyclization: The thiosemicarbazide reacts with 4-chlorobenzoic acid under acidic conditions to form the 1,3,4-thiadiazole ring.
Nicotinamide Coupling: The resulting 1,3,4-thiadiazole derivative is then coupled with nicotinoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, altering its electronic properties.
Coupling Reactions: The nicotinamide moiety can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various benzyl derivatives, while oxidation and reduction can modify the thiadiazole ring.
Applications De Recherche Scientifique
N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-nicotinamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antibacterial and anticancer properties
Biological Research: The compound’s ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and receptor binding.
Materials Science: Its unique electronic properties are of interest for developing new materials with specific conductivity or optical characteristics.
Mécanisme D'action
The mechanism of action of N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-nicotinamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can also bind to cellular receptors, modulating signal transduction pathways.
Pathways Involved: The exact pathways depend on the biological context but may include inhibition of bacterial cell wall synthesis or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[5-(4-Chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives
- 1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives
Uniqueness
N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-nicotinamide stands out due to its combination of the thiadiazole ring and nicotinamide moiety, which imparts unique electronic and steric properties. This makes it particularly versatile for various applications in medicinal and materials chemistry.
Propriétés
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4OS/c16-12-5-3-10(4-6-12)8-13-19-20-15(22-13)18-14(21)11-2-1-7-17-9-11/h1-7,9H,8H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPLWMTVUPEGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,5-dimethyl-2-({[(2-phenylethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5744498.png)
![2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-furyl)methanone](/img/structure/B5744507.png)
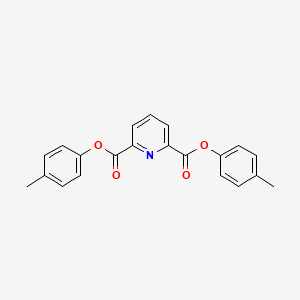
![N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B5744537.png)
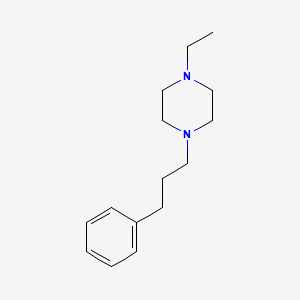
![7-[(3-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5744554.png)
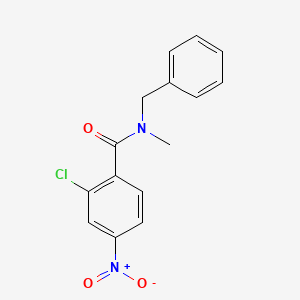
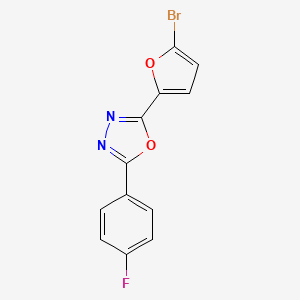

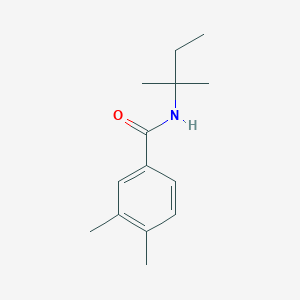

![N'-[(5-methyl-2-furyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5744597.png)
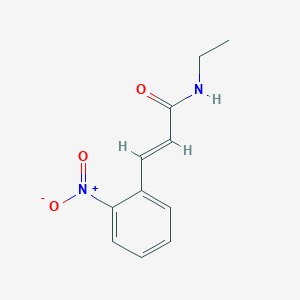
![10-(4-chlorophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5744605.png)
